![molecular formula C21H16FN3O B2852261 N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-phenylacetamide CAS No. 850929-82-7](/img/structure/B2852261.png)

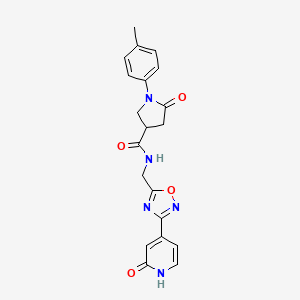

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have attracted significant interest due to their wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

A common method for the synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . These compounds can also be synthesized using solid support catalysts .Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines consists of a fused bicyclic 5–6 heterocycle .Chemical Reactions Analysis

The direct functionalization of imidazo[1,2-a]pyridines has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Applications De Recherche Scientifique

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have been studied for their potential as anticancer agents. The compound may interact with various cellular targets, inhibiting tumor cell growth and angiogenesis. This is achieved through molecular docking studies that suggest these compounds can bind to VEGFR2 receptors, which are critical in tumor growth and blood vessel formation .

Antiviral Properties

Research indicates that imidazo[1,2-a]pyridine analogues exhibit antiviral activities. They have been explored for their efficacy against various viral infections, potentially by interfering with viral replication or assembly processes .

Antibacterial and Antifungal Effects

These compounds have shown promise in combating bacterial and fungal infections. Their mechanism of action may involve disrupting the cell wall synthesis of the pathogens or inhibiting critical enzymes required for their survival .

Anti-inflammatory Uses

The anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives make them candidates for the treatment of chronic inflammatory diseases. They may work by modulating the body’s immune response or by directly inhibiting the production of inflammatory cytokines .

Neuroprotective Effects

Some derivatives are being researched for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. These effects might be due to the modulation of neurotransmitter systems or protection against oxidative stress .

GABA A Receptor Modulation

Imidazo[1,2-a]pyridine compounds have been identified as modulators of the GABA A receptor, which is involved in the regulation of neuronal excitability. This application is particularly relevant in the development of anxiolytic and sedative medications .

Mécanisme D'action

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, have been known to exhibit diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Mode of Action

Imidazo[1,2-a]pyridines generally interact with their targets through various mechanisms, depending on the specific target and the functional groups present in the molecule .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to influence several biochemical pathways due to their diverse bioactivity .

Result of Action

Imidazo[1,2-a]pyridines are known to exhibit a range of biological effects, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis activities .

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN3O/c22-17-11-9-16(10-12-17)20-21(25-13-5-4-8-18(25)23-20)24-19(26)14-15-6-2-1-3-7-15/h1-13H,14H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINQBLWGUPFTJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea](/img/structure/B2852181.png)

![5,6-Dimethyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2852190.png)

![3,4,5-trimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2852193.png)

![2-[1-[2-(6-Oxo-4-phenylpyrimidin-1-yl)acetyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2852196.png)

![1,3,8-Triazaspiro[4.5]decan-4-one dihydrochloride](/img/structure/B2852198.png)

![Ethyl 2-(1,7-dimethyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2852200.png)

![N-(4-chlorophenyl)-2-[(phenylsulfonyl)methyl]acrylamide](/img/structure/B2852201.png)